1-Isobenzofurancarbonitrile, 6-fluoro-1,3-dihydro-3-oxo-
Overview
Description
1-Isobenzofurancarbonitrile, 6-fluoro-1,3-dihydro-3-oxo- is a chemical compound with the molecular formula C9H4FNO2. It is a derivative of isobenzofuranone, characterized by the presence of a fluorine atom and a nitrile group.
Preparation Methods
The synthesis of 1-Isobenzofurancarbonitrile, 6-fluoro-1,3-dihydro-3-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with isobenzofuranone as the core structure.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Isobenzofurancarbonitrile, 6-fluoro-1,3-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and nitrile positions, respectively.
Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Isobenzofurancarbonitrile, 6-fluoro-1,3-dihydro-3-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Isobenzofurancarbonitrile, 6-fluoro-1,3-dihydro-3-oxo- involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Isobenzofurancarbonitrile, 6-fluoro-1,3-dihydro-3-oxo- can be compared with similar compounds such as:
Isobenzofuranone: Lacks the fluorine and nitrile groups, resulting in different chemical reactivity and biological activity.
6-Fluoroisobenzofuranone: Contains the fluorine atom but lacks the nitrile group, affecting its interaction with biological targets.
3-Oxo-1-isobenzofurancarbonitrile: Similar structure but without the fluorine atom, leading to differences in chemical properties and applications.
These comparisons highlight the unique features of 1-Isobenzofurancarbonitrile, 6-fluoro-1,3-dihydro-3-oxo-, particularly its enhanced reactivity and potential for diverse applications.
Properties
IUPAC Name |
6-fluoro-3-oxo-1H-2-benzofuran-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNO2/c10-5-1-2-6-7(3-5)8(4-11)13-9(6)12/h1-3,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUCRCYZYWNJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(OC2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543728 | |
Record name | 6-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105398-60-5 | |
Record name | 6-Fluoro-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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